molecular formula C23H34N2O B8243268 (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8243268
M. Wt: 354.5 g/mol
InChI Key: QOGWCBQYEJQDDP-LJQANCHMSA-N
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Description

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral, enantiopure oxazoline derivative of significant interest in advanced chemical synthesis and drug discovery. Its primary research value lies in its application as a privileged scaffold for constructing chiral ligands, particularly in asymmetric catalysis. The oxazoline core, when coordinated with metals, can induce high enantioselectivity in a variety of C-C and C-X bond-forming reactions, enabling the production of single-enantiomer compounds essential for pharmaceutical and agrochemical development . Furthermore, structural analogs of this compound, featuring the dicyclohexylmethyl-pyridinyl motif, have demonstrated potent and selective agonistic activity towards somatostatin receptors . This indicates its potential utility as a key chiral building block in medicinal chemistry programs aimed at developing novel therapeutics targeting these receptors. The sterically demanding dicyclohexylmethyl group enhances the ligand's properties by influencing its stereoelectronic profile, which can lead to improved selectivity and performance in catalytic systems. This product is intended for research and further manufacturing applications and is not for human or veterinary use.

Properties

IUPAC Name

(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWCBQYEJQDDP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine or oxazole rings.

Scientific Research Applications

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility: The ethyl-substituted oxazole is synthesized via cyclization of amino alcohols, whereas bulkier substituents require multistep routes involving Grignard additions .
  • Stability : Cyclohexyl-based derivatives demonstrate superior thermal stability (>200°C) compared to cyclopentyl analogs, as confirmed by thermogravimetric analysis .

Biological Activity

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a unique structure that includes a pyridine ring, an oxazole ring, and a dicyclohexylmethyl group. Its synthesis typically involves multi-step organic reactions, which can be optimized for high yield and purity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyridine Ring : This is achieved through condensation reactions with appropriate aldehydes and amines.
  • Introduction of the Dicyclohexylmethyl Group : Alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.
  • Formation of the Oxazole Ring : Cyclization reactions involving an amino alcohol and a carboxylic acid derivative.
  • Chiral Resolution : The final step often involves chiral chromatography or enzymatic methods to isolate the desired enantiomer.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.05 to 0.4 µg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's anticancer potential has also been evaluated through in vitro studies against several cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). The cytotoxicity was assessed using dose-response curves to determine the IC50 values, with promising results indicating effective inhibition of cancer cell growth. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate enzyme activity or alter receptor signaling pathways, which may lead to various biological effects including:

  • Inhibition of enzymatic activity.
  • Disruption of cellular processes.
    These interactions are crucial for its antimicrobial and anticancer properties.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated several compounds structurally related to this compound against Staphylococcus aureus, revealing superior antibacterial efficacy compared to traditional antibiotics .
  • Cytotoxicity Evaluation : In another study, derivatives were tested on multiple cancer cell lines, demonstrating significant cytotoxic effects with calculated IC50 values indicating their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.05 - 0.4 µg/mL
AnticancerHCT-116, HepG2, MDA-MB-231Varies by derivative

Q & A

Q. What are the key synthetic steps and structural characterization methods for this compound?

The synthesis involves multi-step organic reactions, starting with functionalization of the pyridine core, followed by cyclization to form the oxazole ring. Critical steps include:

  • Coupling reactions to introduce the dicyclohexylmethyl group at the pyridine’s 6-position.
  • Cyclocondensation of ethyl-substituted precursors to form the 4,5-dihydrooxazole moiety under controlled temperature (e.g., 60–80°C) and inert atmosphere .
  • Purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) .

Structural confirmation relies on:

  • NMR spectroscopy (1H/13C) to verify stereochemistry and substituent positions.
  • HPLC for assessing purity (>95% typical) .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact, as analogs have shown respiratory and dermal irritation risks .
  • Store in airtight containers at –20°C to prevent degradation .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions, reducing side products .
  • Temperature gradients : Slow heating (2°C/min) during cyclocondensation minimizes decomposition .
  • Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to differentiate overlapping signals. For example, NOESY can confirm spatial proximity of dicyclohexylmethyl and ethyl groups .
  • X-ray crystallography : Resolve ambiguous stereochemistry; the (R)-configuration at C4 is critical for biological activity .
  • Computational modeling : DFT calculations predict NMR chemical shifts, aiding signal assignment .

Q. What experimental strategies elucidate the compound’s biological mechanism of action?

  • Target identification : Use molecular docking to predict binding affinities for enzymes (e.g., kinases) or receptors. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cellular assays : Test dose-dependent inhibition of cancer cell lines (e.g., HepG2) and compare to control oxazole derivatives to establish structure-activity relationships .
  • Metabolic stability : Perform in vitro microsomal assays to assess hepatic clearance, guiding further structural modifications .

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